CM-545 Exhibits Superior HDAC1 Inhibition Compared to Trans-Isomer CM-546
CM-545 (cis-isomer) demonstrates approximately 7.5-fold higher potency for HDAC1 inhibition compared to its trans-isomer CM-546, and 3.2-fold higher potency for HDAC3 inhibition, indicating that stereochemistry critically influences class I HDAC target engagement [1].
| Evidence Dimension | In vitro target inhibition potency |
|---|---|
| Target Compound Data | HDAC1 pIC50 = 6.65 ± 0.10; HDAC3 pIC50 = 6.55 ± 0.07 |
| Comparator Or Baseline | CM-546 (trans-isomer): HDAC1 pIC50 = 5.78 ± 0.08; HDAC3 pIC50 = 6.05 ± 0.06 |
| Quantified Difference | HDAC1: 0.87 log unit difference (7.5-fold higher potency); HDAC3: 0.50 log unit difference (3.2-fold higher potency) |
| Conditions | Fluorogenic HDAC activity assay using recombinant human HDAC enzymes |
Why This Matters
This isomer-specific potency profile enables researchers to isolate the contribution of class I HDAC inhibition to dual-mechanism therapeutic effects.
- [1] Cuadrado-Tejedor M, Garcia-Barroso C, Sanzhez-Arias JA, et al. A First-in-Class Small-Molecule that Acts as a Dual Inhibitor of HDAC and PDE5 and that Rescues Hippocampal Synaptic Impairment in Alzheimer's Disease Mice. Neuropsychopharmacology. 2017;42(2):524-539. View Source
